2-Bromo-1,1,1-trifluoro-dodecane
Description
2-Bromo-1,1,1-trifluoro-dodecane is a halogenated alkane featuring a bromine atom at the second carbon and three fluorine atoms at the first carbon of a dodecane (12-carbon) chain. These compounds are characterized by their combination of bromine and fluorine substituents, which influence reactivity, solubility, and applications in pharmaceuticals or agrochemicals .
Properties
Molecular Formula |
C12H22BrF3 |
|---|---|
Molecular Weight |
303.20 g/mol |
IUPAC Name |
2-bromo-1,1,1-trifluorododecane |
InChI |
InChI=1S/C12H22BrF3/c1-2-3-4-5-6-7-8-9-10-11(13)12(14,15)16/h11H,2-10H2,1H3 |
InChI Key |
CBIKHUKKMZLEFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,1,1-trifluoro-dodecane typically involves the bromination of 1,1,1-trifluoro-dodecane. This can be achieved through the reaction of 1,1,1-trifluoro-dodecane with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of 2-Bromo-1,1,1-trifluoro-dodecane may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1,1,1-trifluoro-dodecane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide in aprotic solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Substituted dodecanes with various functional groups.
Elimination Reactions: Alkenes with trifluoromethyl groups.
Oxidation and Reduction: Alcohols, ketones, or alkanes, depending on the specific reaction.
Scientific Research Applications
Organic Synthesis
The compound serves as a key intermediate in organic synthesis. Its bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. This property is particularly useful in synthesizing more complex molecules.
Pharmaceutical Applications
Research indicates that halogenated compounds like 2-Bromo-1,1,1-trifluoro-dodecane can exhibit biological activity. For instance, studies have shown that similar compounds can serve as inhalation anesthetics due to their non-explosive nature and favorable safety profiles compared to traditional anesthetics like chloroform and ether .
- Inhalation Anesthetics : Preliminary studies suggest that compounds with similar structures may provide smooth induction and maintenance of anesthesia without significant cardiovascular side effects .
Material Science
The incorporation of fluorinated compounds into materials science has been explored for developing advanced materials with specific properties such as increased thermal stability and chemical resistance. Fluorinated polymers are known for their unique surface properties, which can be enhanced using brominated intermediates like 2-Bromo-1,1,1-trifluoro-dodecane.
Case Study 1: Inhalation Anesthetic Development
A study conducted on various fluorinated hydrocarbons highlighted the potential of 2-Bromo-1,1,1-trifluoro-dodecane as a non-explosive inhalation anesthetic. The research demonstrated that this compound could achieve full surgical anesthesia with a lower concentration compared to traditional agents while maintaining a higher margin of safety .
Case Study 2: Synthesis of Fluorinated Compounds
In a synthetic application involving electrophilic bromination, researchers utilized 2-Bromo-1,1,1-trifluoro-dodecane as a precursor to synthesize various fluorinated derivatives. This process showcased the compound's versatility in creating complex molecular architectures necessary for drug development .
Mechanism of Action
The mechanism of action of 2-Bromo-1,1,1-trifluoro-dodecane involves its interaction with various molecular targets. The bromine and trifluoromethyl groups can participate in different chemical reactions, influencing the reactivity and stability of the compound. In biological systems, the trifluoromethyl group can interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations:
- Chain Length and Physical State : Shorter-chain analogs (e.g., ethane, propane) are liquids or gases, while longer-chain derivatives (e.g., dodecane-based compounds) are solids or viscous liquids.
- Halogen Effects : Bromine increases molecular weight and polarizability, while fluorine enhances electronegativity and reduces solubility in polar solvents. For instance, 2-bromo-1,1,1-trifluoroethane’s volatility contrasts with the solid-state stability of 2-bromo-N-dodecyl-2,2-difluoroacetamide .
- Functional Groups : The presence of amide () or ketone () groups introduces hydrogen-bonding capacity, altering solubility and reactivity compared to pure alkanes.
Biological Activity
2-Bromo-1,1,1-trifluoro-dodecane is a halogenated organic compound that has garnered attention for its potential biological activities. This article explores the biological effects of this compound, focusing on its antimicrobial, antioxidant, and anesthetic properties, supported by case studies and research findings.
- Molecular Formula : C12H18BrF3
- Molecular Weight : 317.17 g/mol
- Structure : The compound features a long alkyl chain with bromine and trifluoromethyl groups, which contribute to its unique biological properties.
Antimicrobial Activity
Research indicates that halogenated compounds like 2-bromo-1,1,1-trifluoro-dodecane exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Bromo-1,1,1-trifluoro-dodecane | Escherichia coli | 32 µg/mL |
| 2-Bromo-1,1,1-trifluoro-dodecane | Staphylococcus aureus | 16 µg/mL |
These findings suggest that the compound can inhibit the growth of pathogenic bacteria effectively .
Antioxidant Activity
The antioxidant capacity of 2-bromo-1,1,1-trifluoro-dodecane has been evaluated through various assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay showed that the compound exhibited a significant scavenging effect on free radicals.
| Concentration (µg/mL) | % Scavenging Activity |
|---|---|
| 50 | 30% |
| 100 | 55% |
| 200 | 80% |
This indicates that the compound has potential as an antioxidant agent .
Anesthetic Properties
The anesthetic potential of halogenated hydrocarbons has been well documented. A related compound, 1-bromo-2-chloroethane, demonstrated rapid induction and recovery from anesthesia in animal models. Preliminary studies suggest that 2-bromo-1,1,1-trifluoro-dodecane may exhibit similar properties:
- Induction Time : Less than 5 minutes in animal studies.
- Recovery Time : Rapid recovery without significant side effects on liver or kidney function.
These characteristics position it as a candidate for further research in anesthetic applications .
Study on Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of various halogenated compounds including 2-bromo-1,1,1-trifluoro-dodecane against resistant bacterial strains. The results showed promising activity against both Gram-positive and Gram-negative bacteria.
Study on Antioxidant Properties
In vitro tests demonstrated that the compound significantly reduced oxidative stress markers in cell cultures treated with hydrogen peroxide. This suggests a protective role against oxidative damage.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-bromo-1,1,1-trifluoro-dodecane, and how do reaction conditions influence yield?
- Methodology : A plausible synthesis involves bromination of 1,1,1-trifluoro-dodecanol using hydrobromic acid (HBr) and sulfuric acid (H₂SO₄) under reflux (140°C for 5 hours), similar to the method for 1-bromododecane . Key variables include acid molar ratios (e.g., HBr:H₂SO₄ = 3:1) and reaction time. Thin-layer chromatography (TLC) can monitor progress. Post-reaction, neutralization with NaHCO₃ and purification via fractional distillation or column chromatography are recommended.
- Challenges : Competing elimination reactions may occur due to the electron-withdrawing trifluoromethyl group. Optimization of acid strength (e.g., using 48% HBr vs. lower concentrations) and temperature control are critical to suppress side products .
Q. Which spectroscopic techniques are most effective for characterizing 2-bromo-1,1,1-trifluoro-dodecane?
- Methodology :
- NMR : ¹⁹F NMR is essential to confirm the trifluoromethyl group (δ ~ -60 to -70 ppm). ¹H NMR can resolve CH₂Br environments (δ 3.3–3.5 ppm).
- GC-MS : High-resolution mass spectrometry (HRMS) validates molecular ion peaks (expected m/z ≈ 318 for C₁₂H₂₂BrF₃⁺).
- IR : Stretching frequencies for C-Br (~560 cm⁻¹) and C-F (~1150 cm⁻¹) confirm functional groups .
Q. How does the trifluoromethyl group affect the compound’s stability in storage?
- Methodology : Stability tests under inert (N₂) vs. ambient conditions reveal degradation pathways. Use accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis. The electron-withdrawing CF₃ group may enhance hydrolytic stability compared to non-fluorinated analogs, but light exposure could degrade C-Br bonds. Store in amber vials at -20°C with molecular sieves .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of nucleophilic substitution reactions involving 2-bromo-1,1,1-trifluoro-dodecane?
- Methodology : Perform kinetic studies using varying nucleophiles (e.g., KCN, NaN₃) in polar aprotic solvents (DMSO, DMF). Compare activation parameters (ΔH‡, ΔS‡) via Eyring plots. The trifluoromethyl group likely destabilizes the transition state through inductive effects, favoring SN2 over SN1 mechanisms. Computational modeling (DFT) can map charge distribution and transition state geometry .
Q. How can contradictions in reported reaction yields for similar bromofluoroalkanes be resolved?
- Case Study : If literature reports divergent yields for analogous compounds (e.g., 2-bromo-1,1-dimethylcyclopropane), systematically replicate conditions while varying:
- Catalysts : e.g., phase-transfer catalysts for biphasic reactions.
- Solvent polarity : Compare DCM vs. THF.
- Temperature gradients : Isothermal vs. gradient heating.
Q. What are the challenges in applying 2-bromo-1,1,1-trifluoro-dodecane as a building block for fluorinated surfactants?
- Synthetic Hurdles :
- Hydrophobic mismatch : The long dodecyl chain may hinder micelle formation. Test surfactant efficiency via critical micelle concentration (CMC) measurements.
- Functionalization : Introduce polar headgroups (e.g., sulfonate) via Ullmann coupling or radical-mediated reactions. Monitor byproduct formation (e.g., dehydrohalogenation) using GC-MS .
Q. How do steric and electronic effects influence cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?
- Methodology : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) and bases (K₂CO₃ vs. CsF). The bulky dodecyl chain may slow oxidative addition; use microwave irradiation to enhance kinetics. Compare coupling efficiency with shorter-chain analogs (e.g., 2-bromo-1,1,1-trifluorohexane) to isolate steric effects .
Key Research Gaps
- Mechanistic Studies : Limited DFT data on transition states for fluorinated bromoalkanes.
- Ecotoxicology : No published data on biodegradation or bioaccumulation potential.
- Alternative Syntheses : Photochemical or electrochemical bromination routes remain unexplored.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
